molecular formula C8H10N4 B11917999 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine

1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine

Cat. No.: B11917999
M. Wt: 162.19 g/mol
InChI Key: DCQPIXARKLFYLO-UHFFFAOYSA-N
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Description

1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine is a chemical building block of high interest in pharmaceutical and medicinal chemistry research. It is built on the 1H-pyrazolo[4,3-b]pyridine scaffold, a privileged structure known for its diverse biological activities. Compounds based on this scaffold are frequently investigated for their therapeutic potential, as evidenced by patents covering 1H-pyrazolo[3,4-b]pyridines for various therapeutic uses . This amine-functionalized derivative is particularly valuable for constructing more complex molecules. It serves as a key intermediate in organic synthesis, enabling access to a wide array of compounds for biological screening. The primary application of this compound is in drug discovery programs, where it can be utilized to develop potential agents for a range of conditions. Researchers value this scaffold for its potential to interact with various enzymatic targets . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-(2H-pyrazolo[4,3-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C8H10N4/c1-5(9)7-8-6(11-12-7)3-2-4-10-8/h2-5H,9H2,1H3,(H,11,12)

InChI Key

DCQPIXARKLFYLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=NN1)C=CC=N2)N

Origin of Product

United States

Preparation Methods

Key Steps and Reagents

  • SNAr Reaction :

    • Substrate : 2-Chloro-3-nitropyridine derivatives (e.g., 1a–c in Figure 1).

    • Nucleophile : Ethyl acetoacetate in the presence of NaH.

    • Product : Pyridinyl keto esters (e.g., 2a–c ) formed via nucleophilic displacement of the chloro group.

  • Azo-Coupling and Cyclization :

    • Reagent : Arenediazonium tosylates (e.g., 3a ).

    • Base : Pyrrolidine or DBU for deacetylation and cyclization.

    • Product : Pyrazolo[4,3-b]pyridine derivatives (e.g., 5a–s ) via intramolecular cyclization.

Mechanistic Insights

The Japp–Klingemann reaction proceeds through a unique C-N migration of the acetyl group, forming an intermediate N-acetylhydrazone (5a′ ) before cyclization. Pyrrolidine acts as a nucleophilic catalyst, stabilizing intermediates and facilitating ring closure.

Functionalization of Pyrazolo[4,3-b]pyridine with Ethanamine

The ethanamine group is introduced through post-cyclization modifications, often involving nucleophilic substitution or coupling reactions.

Direct Amination Strategies

  • Substituent Introduction :

    • R3 Groups : Ethyl-substituted 5-membered heteroaryls or NH groups linked to aryl/azaheteroaryl moieties.

    • Examples :

      • L = CH2 , R3 = NH (phenyl/pyridinyl derivatives).

      • R4 = Pyridazinyl or 4-pyridinyl (with optional substituents).

Table 1: Representative Substituents for R3 and R4

PositionSubstituent TypeExamplesSource
R3NH-Aryl/HeteroarylPhenyl, pyridinyl, triazolyl
R3Ethyl + 5-membered heteroarylCyano, fluoroalkyl, alkoxy
R4PyridazinylHalogen, cyano, deuterioalkyl
R44-PyridinylCyclopropyloxy, alkoxy

Catalytic Cyclization Approaches

Copper(II)-catalyzed reactions have been explored for constructing bicyclic systems, though primarily for pyrazolo[3,4-b]pyridines. These methods may offer insights for analogous [4,3-b] isomers.

Cu(II)-Mediated [3 + 3] Cycloaddition

  • Substrates : Pyrazolones and aldehydes.

  • Catalyst : Cu(OAc)₂.

  • Conditions : CHCl₃, room temperature.

  • Yield : 85–90% for pyrazolo[3,4-b]pyridines.

While this method is optimized for the [3,4-b] isomer, similar strategies could be adapted for [4,3-b] cores by modifying the starting pyrazole or pyridine derivatives.

Palladium-Catalyzed Coupling Reactions

For introducing the ethanamine group, Suzuki-Miyaura or Buchwald-Hartwig couplings may be employed.

Suzuki Coupling for Side-Chain Functionalization

  • Core : Pyrazolo[4,3-b]pyridine-3-boronic ester.

  • Partner : Ethanamine-derived aryl halides.

  • Catalyst : Pd(PPh₃)₄.

  • Conditions : Na₂CO₃, dioxane/H₂O.

Comparative Analysis of Methods

Table 2: Efficiency and Scope of Preparation Routes

MethodKey Reagents/ConditionsYield RangeAdvantagesLimitationsSource
SNAr + Japp–KlingemannNaH, ethyl acetoacetate, pyrrolidine60–83%One-pot, stable intermediatesNitro group sensitivity
Cu(II)-CatalyzedCu(OAc)₂, aldehydes, CHCl₃85–90%High yields, simple workupLimited to [3,4-b] isomers
Suzuki CouplingPd catalysts, aryl halides65–75%Flexible functionalizationRequires boronic esters

Mechanistic Challenges and Solutions

C-N Migration in Japp–Klingemann Reactions

The unexpected acetyl migration observed in is critical for cyclization. Pyrrolidine’s role as a nucleophile facilitates this step by stabilizing intermediates, enabling efficient ring closure.

Steric and Electronic Effects

  • Steric Hindrance : Bulky groups at C3 or C4 may slow SNAr reactions.

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance SNAr reactivity but may destabilize intermediates.

Industrial and Scalability Considerations

The SNAr + Japp–Klingemann method is favored for industrial use due to:

  • Low-Cost Reagents : Ethyl acetoacetate and arenediazonium tosylates.

  • Operational Simplicity : One-pot azo-coupling and cyclization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions. For example:

  • Halogen displacement : Under basic conditions (e.g., DABCO or K₂CO₃), chlorine at C4 can be replaced by nucleophiles like amines or alkoxides .

  • Azo-coupling : Diazonium salts react with pyrazolo-pyridine derivatives to form hydrazone intermediates, as observed in pyrazolo[4,3-b]pyridine syntheses .

Reaction TypeReagents/ConditionsProductYieldSource
SNAr (Chloride displacement)DABCO, DMF, 95°C, 16hPyrazolo-pyridine with substituted R60-85%
Azo-couplingArenediazonium tosylates, EtOH, 25°CHydrazone intermediates70-90%

Acylation and Alkylation of the Ethanamine Side Chain

The primary amine group undergoes typical amine reactions:

  • Acylation : Reacts with acetyl chloride or anhydrides to form acetamides, enhancing lipophilicity for pharmacological studies.

  • Schiff base formation : Condenses with aldehydes (e.g., pyrazole-3-carbaldehydes) to generate imines, which are precursors for bioactive heterocycles .

Oxidation Reactions

  • Amine oxidation : The ethanamine side chain can be oxidized to a nitro group using strong oxidants like KMnO₄ or RuO₄, though this may destabilize the fused ring system.

  • Ring oxidation : Limited due to aromatic stability, but ozonolysis or peracid treatments may modify substituents .

Cyclization and Ring Expansion

The ethanamine group enables intramolecular cyclization:

  • Pyrazole annulation : Reacts with α,β-unsaturated ketones in the presence of ZrCl₄ to form fused tricyclic structures .

  • Japp–Klingemann reaction : Combines with β-ketoesters to form pyrazolo[4,3-b]pyridines via hydrazone intermediates .

Rearrangement Reactions

An unusual C-N acetyl migration was observed in related pyrazolo[4,3-b]pyridines during deacetylation steps. Proposed mechanism:

  • Nucleophilic attack on the N=N bond.

  • Formation of a tetrahedral intermediate.

  • Acetyl group migration to the adjacent nitrogen .

This rearrangement highlights the compound’s sensitivity to reaction conditions and catalysts like DABCO .

Condensation with Active Methylene Compounds

The amine reacts with:

  • Malononitrile : Forms cyano-substituted derivatives.

  • β-Diketones : Generates fused pyran or pyridine analogs, as seen in pyrazole-carbaldehyde chemistry .

Key Research Findings

  • Catalyst specificity : ZrCl₄ outperforms milder bases in cyclization reactions, achieving yields >80% .

  • Steric effects : Bulky substituents at C3 reduce reactivity in SNAr due to hindered access to the pyridine ring .

  • Biological relevance : Acetylated derivatives show enhanced kinase inhibition, underscoring the importance of side-chain modifications .

Scientific Research Applications

Biological Activities

Research indicates that 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine exhibits a range of biological activities. Notably, compounds with similar frameworks have shown:

  • Anticancer Properties : Targeting various cancer cell lines through mechanisms such as inhibition of key signaling pathways (e.g., EGFR).
  • Anti-inflammatory Effects : Demonstrated through in vivo models where compounds reduced edema and inflammatory markers.
  • Neuroprotective Effects : Some derivatives have been investigated for their potential to protect neuronal cells from oxidative stress.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Activity

A study focused on the inhibition of EGFR in cancer cell lines demonstrated that derivatives of this compound showed significant cytotoxicity against both wild-type and mutant forms of EGFR. The compound's ability to disrupt EGFR signaling pathways suggests its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Effects

In an experimental model of carrageenan-induced edema, compounds derived from this compound exhibited lower ulcerogenic activity compared to standard anti-inflammatory drugs like Diclofenac. This indicates a favorable safety profile while maintaining efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine and related derivatives are summarized below. Key factors include substitution patterns, ring systems, and biological activities.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound Pyrazolo[4,3-b]pyridine Ethanamine at C3 161.16 (base) Potential kinase inhibition; basicity from primary amine
1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride Pyrazolo[3,4-b]pyridine Methanamine at C5; hydrochloride salt 187.62 (salt) Increased solubility due to HCl salt; positional isomerism alters binding affinity
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone Pyrazolo[3,4-b]pyridine Ethanone at C3 161.16 Ketone group reduces basicity; potential intermediate for further derivatization
2-{5-Bromo-3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indol-1-yl}ethanamine (1m) Indole-thiazole-pyrrolopyridine Bromo, ethanamine, and thiazole substituents ~500 (estimated) Antibiofilm activity; complex structure enhances lipophilicity
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide hydrochloride Pyrazolo[3,4-b]pyridine Fluorobenzyl and carboxamide groups 345.78 (salt) Pharmaceutical use (e.g., kinase inhibitors); fluorination improves metabolic stability
(1-{[1-2-4]triazolo[4-3-a]pyrazin-8-yl}piperidin-3-yl)methanamine Triazolo-pyrazine-piperidine Methanamine and piperidine 232.29 Dual heterocyclic system may target CNS receptors

Key Differences and Implications:

Substitution Position: Compounds like 1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine (C5-substituted) exhibit different electronic profiles compared to the C3-substituted target compound, affecting interactions with hydrophobic pockets in enzymes.

Ring System Variations: Pyrrolo-pyrazole derivatives (e.g., (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine) have saturated rings, which may enhance conformational flexibility but reduce aromatic stacking interactions.

Biological Activity :

  • Bromo- or fluoro-substituted derivatives (e.g., compounds 1m and 1n in ) show enhanced antibacterial activity due to halogen-mediated hydrophobic and electronic effects.
  • The fluorobenzyl group in ’s compound improves blood-brain barrier penetration, making it suitable for CNS-targeted therapies.

Physicochemical Properties :

  • Hydrochloride salts (e.g., 1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride) exhibit higher aqueous solubility, critical for oral bioavailability.
  • Lipophilic substituents (e.g., thiazole in ) increase membrane permeability but may reduce solubility.

Biological Activity

1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine is a heterocyclic compound notable for its unique pyrazolo[4,3-b]pyridine structure, which features a pyrazole ring fused to a pyridine ring. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The molecular formula is C10H11N3, and its structure allows for diverse chemical reactivity and biological interactions.

The compound's structure includes an ethanamine moiety, enhancing its reactivity and potential for further chemical modifications. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC10H11N3
Molecular Weight175.21 g/mol
StructurePyrazolo[4,3-b]pyridine
Functional GroupsAmino group, Pyrazole

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. These compounds have shown effectiveness against various viral strains by inhibiting viral replication mechanisms. For instance, studies have demonstrated that derivatives of pyrazolo[4,3-b]pyridines can disrupt viral entry into host cells and interfere with viral enzyme functions .

Anticancer Activity

Several studies have focused on the anticancer potential of pyrazolo[4,3-b]pyridine derivatives. Notably, compounds within this family have been reported to exhibit stronger cytotoxic activity than traditional chemotherapeutics like cisplatin in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .

Table: Summary of Anticancer Studies

CompoundCell LineIC50 (µM)Mechanism of Action
2aMCF-75.2Apoptosis via caspase activation
2bMDA-MB-2314.8NF-κB suppression and p53 activation
3bMCF-10A>10Selective toxicity towards cancer cells

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits significant activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrazolo[4,3-b]pyridine derivatives demonstrated their ability to inhibit the replication of influenza virus in vitro. The most potent derivative reduced viral titers by over 90% at concentrations below 10 µM. This study highlights the potential for these compounds in developing new antiviral therapies .

Case Study 2: Anticancer Mechanisms
In a comparative study on breast cancer cell lines, researchers found that the compound 3b not only induced apoptosis but also triggered autophagy through increased beclin-1 expression and mTOR inhibition. This dual mechanism suggests that compounds like this compound could be effective in targeting multiple pathways in cancer therapy .

Q & A

Basic: What synthetic methodologies are established for preparing 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine?

The synthesis typically involves coupling primary amines with substituted pyrazolo-pyridine cores. For example, Hoechst-Roussel Pharmaceuticals (1985) demonstrated a method using primary amines (e.g., methylaminoalkyl derivatives) under reflux conditions in methylene chloride with triethylamine as a base, yielding pyrazolo-pyridine derivatives . Patents (e.g., [4,6]) highlight intermediates like methyl carbamates and fluorobenzyl groups, suggesting multi-step protocols involving condensation, cyclization, and purification via recrystallization in acetone or DMSO .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR/IR : Used to confirm amine and pyrazolo-pyridine functional groups. For example, IR analysis of pyrazolo-pyridines shows characteristic C-N stretches at ~1,600 cm⁻¹, while NMR confirms ethylamine proton shifts (~1.3–2.8 ppm) .
  • X-ray crystallography : Resolves 3D structure; e.g., a related pyrrolo-pyridine ethanamine derivative was confirmed via single-crystal diffraction (C9H11N3, MW 161.20) .
  • Mass spectrometry : Validates molecular weight (e.g., C9H11N3, [M+H]+ = 162.1) .

Advanced: How can researchers address discrepancies in reported biological activities of pyrazolo-pyridine derivatives?

Contradictions in bioactivity data (e.g., anti-inflammatory vs. kinase inhibition) require:

  • Orthogonal assays : Compare results across in vitro (e.g., enzyme inhibition) and cell-based assays .
  • Structural alignment : Analyze substituent effects (e.g., phenyl vs. methyl groups) using computational tools like DFT to predict electronic impacts on binding .
  • Meta-analysis : Cross-reference databases (e.g., DrugBank) to identify off-target interactions .

Advanced: What structural modifications enhance the pharmacokinetic properties of pyrazolo-pyridine ethanamine derivatives?

  • Substituent addition : Introducing sulfonyl groups (e.g., 3-methoxyphenylsulfonyl) improves solubility and metabolic stability .
  • Chain elongation : Extending the ethylamine side chain with hydroxyethyl or piperazinyl groups enhances blood-brain barrier penetration, as seen in related compounds .
  • Halogenation : Bromine at the pyridine ring (e.g., 5-bromo derivatives) increases target affinity by altering electron density .

Basic: What are common intermediates in the synthesis of pyrazolo-pyridine derivatives?

Key intermediates include:

  • Methyl carbamates : Used in multi-step protocols to introduce amino groups .
  • Fluorobenzyl-protected cores : Enable regioselective functionalization (e.g., Example 5 in ).
  • Hydrazine derivatives : Critical for pyrazole ring formation via cyclocondensation .

Advanced: How to apply computational chemistry in designing derivatives with improved target affinity?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Molecular docking : Screen derivatives against kinase X-ray structures (e.g., PDB 5TF) to prioritize substituents with high binding scores .
  • Database mining : Use REAXYS and Pistachio to identify feasible synthetic pathways and bioisosteres .

Basic: What solvent systems are effective for purification of this compound?

  • Recrystallization : Acetone or ethyl acetate yield high-purity crystals (~90–95%) .
  • Chromatography : Silica gel with dichloromethane/methanol (9:1) resolves polar by-products .

Advanced: What strategies are used to determine the binding mode of pyrazolo-pyridine derivatives with biological targets?

  • Co-crystallization : Obtain X-ray structures of ligand-target complexes (e.g., PDB 5TF) .
  • SAR studies : Compare inhibitory activity of analogs with varying substituents (e.g., 4-methoxy vs. 4-ethoxy) .
  • Mutagenesis assays : Identify key binding residues (e.g., kinase ATP pockets) via alanine scanning .

Basic: What analytical methods validate synthetic yields and purity?

  • HPLC : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Elemental analysis : Confirm empirical formulas (e.g., C9H11N3; Calcd: C 67.06%, H 6.89%, N 26.05%) .

Advanced: How to optimize reaction conditions to minimize by-products in pyrazolo-pyridine synthesis?

  • Temperature control : Maintain reflux at 80–100°C to prevent decomposition .
  • Catalyst screening : Use Pd/C or CuI for efficient cross-coupling with amines (e.g., 10–15% yield improvement) .
  • Stepwise purification : Isolate intermediates via liquid-liquid extraction before final cyclization .

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